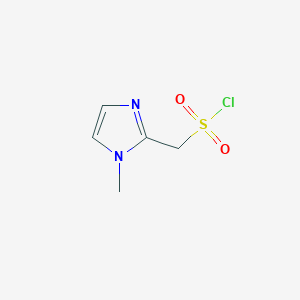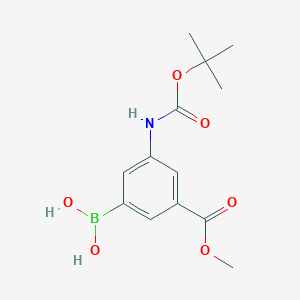
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a methoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the boronic acid: The boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the methoxycarbonyl group: This can be achieved through esterification reactions, where the phenyl ring is functionalized with a methoxycarbonyl group using reagents like methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Deprotection agents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Phenol derivatives: Formed from oxidation of the boronic acid group.
Hydroxymethyl derivatives: Formed from reduction of the methoxycarbonyl group.
Substituted amines: Formed from deprotection and subsequent substitution of the Boc-protected amine.
科学的研究の応用
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The Boc-protected amine and methoxycarbonyl groups can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
3-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure but lacks the methoxycarbonyl group.
Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a similar Boc-protected amine but differs in the boronic acid and methoxycarbonyl functionalities.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the combination of its boronic acid, Boc-protected amine, and methoxycarbonyl groups. This unique combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C13H18BNO6 |
|---|---|
分子量 |
295.10 g/mol |
IUPAC名 |
[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO6/c1-13(2,3)21-12(17)15-10-6-8(11(16)20-4)5-9(7-10)14(18)19/h5-7,18-19H,1-4H3,(H,15,17) |
InChIキー |
PLVWSJLJTXOVHI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


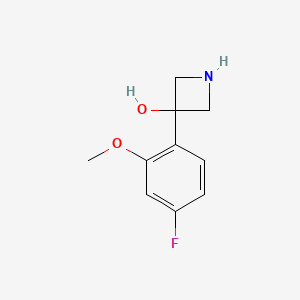
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
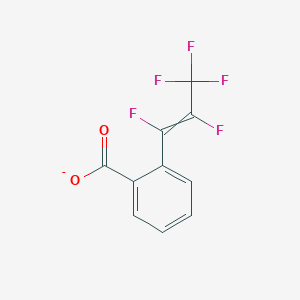
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
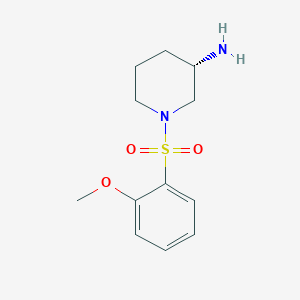
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
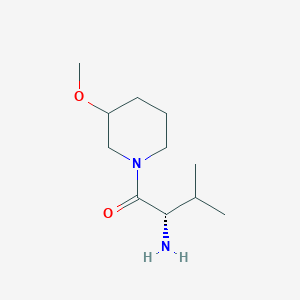
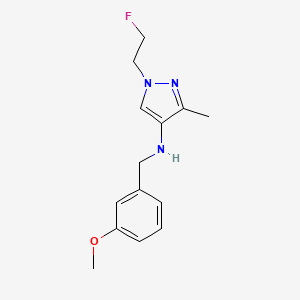
![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
